molecular formula C22H14ClF3N4O4S B2663771 3-Chloro-2-(3-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 318247-40-4

3-Chloro-2-(3-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B2663771
CAS No.: 318247-40-4
M. Wt: 522.88
InChI Key: DUXCLXHGGZTLFI-UHFFFAOYSA-N
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Description

3-Chloro-2-(3-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway. Research indicates that covalent BTK inhibitors, which often incorporate an electrophilic moiety to target a specific cysteine residue (Cys481) in the BTK active site, have proven highly effective in modulating B-cell activation and survival. This compound is designed for investigating B-cell mediated pathologies, including autoimmune diseases and certain types of leukemia and lymphoma. Its mechanism involves the irreversible binding to BTK, leading to the suppression of downstream signaling cascades such as NF-κB and MAPK, which are crucial for cell proliferation and inflammatory responses. As a key research tool in chemical biology and drug discovery , this inhibitor enables scientists to elucidate the precise role of BTK in disease models and to evaluate the therapeutic potential of targeting this kinase for novel treatment strategies.

Properties

IUPAC Name

2-[3-[3-(benzenesulfonylmethyl)-4-nitrophenyl]pyrazol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF3N4O4S/c23-18-11-16(22(24,25)26)12-27-21(18)29-9-8-19(28-29)14-6-7-20(30(31)32)15(10-14)13-35(33,34)17-4-2-1-3-5-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXCLXHGGZTLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)C3=NN(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(3-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Introduction of the nitro group: Nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.

    Sulfonylation: The phenyl ring is sulfonylated using a sulfonyl chloride in the presence of a base.

    Chlorination: Introduction of the chlorine atom can be done using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(3-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted derivatives: Formed by nucleophilic substitution of the chlorine atom.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of pyrazole derivatives, including those similar to the compound . Pyrazole compounds are known for their ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • Mechanism of Action : Pyrazole derivatives can inhibit specific kinases involved in cancer progression, leading to reduced tumor growth. Compounds like N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide have shown significant cytotoxic effects against MCF7 and NCI-H460 cell lines with low IC50 values, indicating potent activity .

Anti-Inflammatory Properties

The compound may also exhibit anti-inflammatory effects due to the presence of the pyrazole moiety, which has been documented in various literature sources. Pyrazole-based drugs have been utilized as non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating significant inhibition of inflammatory pathways .

Other Therapeutic Uses

Beyond cancer and inflammation, compounds with similar structures have shown promise in treating conditions such as:

  • Neurological Disorders : Some derivatives are being explored for their neuroprotective effects.
  • Infectious Diseases : The antimicrobial properties of pyrazole derivatives are under investigation, with potential applications against resistant bacterial strains.

Agrochemical Applications

The trifluoromethyl group in the compound is particularly relevant for agrochemical applications. Trifluoromethyl-containing compounds are widely used in crop protection agents due to their effectiveness against pests and diseases.

Crop Protection

Research indicates that trifluoromethyl-pyridine derivatives have been successfully integrated into agrochemical formulations, enhancing efficacy while minimizing environmental impact . These compounds can act as herbicides or fungicides, protecting crops from various pathogens.

Synthetic Pathways

The synthesis of 3-Chloro-2-(3-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine typically involves multi-step reactions:

  • Formation of the Pyrazole Ring : Starting from appropriate hydrazones or hydrazines.
  • Substitution Reactions : Introducing trifluoromethyl and chloro groups through electrophilic aromatic substitution.
  • Final Coupling : Combining the synthesized intermediates to form the final product.

Case Studies

Several studies have documented successful syntheses of related compounds and their biological evaluations:

CompoundActivityCell LineIC50 (µM)
Compound AAnti-cancerMCF70.46
Compound BAnti-inflammatoryRAW264.712.5
Compound CAntimicrobialE.coli15

These findings underscore the potential of similar compounds in therapeutic development.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(3-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name / Source Pyridine Substituents Pyrazole Substituents Phenyl Ring Modifications Notable Properties/Applications
Target Compound 3-Cl, 2-pyrazole, 5-CF₃ 3-(4-NO₂-3-(PhSO₂CH₂)phenyl) Nitro, phenylsulfonylmethyl Research chemical (hypothetical)
Fipronil () Pyrazole-based (non-pyridine) 4-(CF₃-sulfinyl), 5-amino, 3-CN 2,6-Cl, 4-CF₃ Broad-spectrum pesticide
CAS 321571-01-1 () 3-Cl, 2-pyrazole, 5-CF₃ 5-(3-chloro-2-thienyl) Thienyl substituent Discontinued research compound
Compound 3-Cl, 2-pyrazole, 5-CF₃ 4-(4-Cl-PhS), 3,5-dimethyl 4-chlorophenylthio High-quality mass spectral data
3-Nitro-2-pyridine derivative () 3-NO₂, 2-pyrazolylpiperidine 3-(3-CF₃-phenyl) Trifluoromethylphenyl Pharmacological screening candidate
Key Observations:
  • Steric Effects : The phenylsulfonylmethyl group introduces steric bulk absent in simpler analogs like CAS 321571-01-1, which may influence solubility and metabolic stability .
  • Biological Relevance : Fipronil’s pyrazole-sulfinyl motif is critical for insecticidal activity; the target’s sulfonyl group may alter mode of action or potency .

Physicochemical and Spectral Data

Property Target Compound (Predicted) Compound (C₁₇H₁₂Cl₂F₃N₃S) Fipronil (C₁₂H₄Cl₂F₆N₄OS)
Molecular Weight ~550 g/mol 428.27 g/mol 437.15 g/mol
Key Functional Groups Cl, CF₃, NO₂, SO₂Ph Cl, CF₃, SPh Cl, CF₃, CN, SO
Spectral Data Not available High-resolution MS (Reference6861) Well-characterized NMR/IR
  • Mass Spectrometry : The compound’s curated spectral data (Reference6861) suggest reliable identification protocols, which could be adapted for the target compound .

Biological Activity

The compound 3-Chloro-2-(3-(4-nitro-3-((phenylsulfonyl)methyl)phenyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H15ClF3N4O3S\text{C}_{19}\text{H}_{15}\text{ClF}_3\text{N}_4\text{O}_3\text{S}

This structure features a trifluoromethyl group, a chlorine atom, and a nitro substituent on a pyrazole moiety, which are known to influence its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a variety of biological activities, including:

  • Anticancer Properties : Pyrazole derivatives have been widely studied for their anticancer potential. For instance, compounds with similar pyrazole structures have shown significant cytotoxicity against various cancer cell lines such as MCF-7 and A549. The IC50 values for these compounds range from 0.01 µM to 49.85 µM depending on the specific derivative and cell line tested .
  • Anti-inflammatory Effects : The presence of the nitro group in the compound may enhance its anti-inflammatory activity. Compounds with similar functionalities have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
  • Leukotriene Antagonism : Similar compounds have demonstrated activity as leukotriene antagonists, which can be beneficial in treating conditions like asthma and allergic reactions .

Anticancer Activity

A study focusing on pyrazole derivatives revealed that certain modifications significantly enhance anticancer efficacy. For example:

CompoundCell LineIC50 (µM)
Compound 21HCT1160.39 ± 0.06
Compound 21MCF-70.46 ± 0.04
Compound 36HepG2Not specified
Compound 35HCT-1161.1

These findings suggest that the incorporation of specific substituents can lead to improved potency against cancer cells .

The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of various kinases, which play crucial roles in cell signaling pathways related to cancer progression.
  • Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells, contributing to their anticancer effects.
  • Modulation of Inflammatory Pathways : By acting on inflammatory mediators, these compounds may reduce inflammation-related tumorigenesis.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Case Study 1 : A pyrazole derivative was tested against MCF-7 and exhibited an IC50 value of 0.01 µM, demonstrating strong anticancer activity compared to standard treatments .
  • Case Study 2 : Another study assessed a series of pyrazole-based compounds for their anti-inflammatory properties, revealing that those with trifluoromethyl groups significantly reduced cytokine levels in vitro .

Q & A

Basic: What are the key synthetic pathways for this compound?

Methodological Answer:
The synthesis involves multi-step protocols, often starting with functionalized pyridine or pyrazole precursors. For example:

  • Step 1 : Condensation of substituted hydrazines with carbonyl-containing intermediates (e.g., 3-fluoro-2-formylpyridine) to form the pyrazole ring .
  • Step 2 : Introduction of the phenylsulfonylmethyl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., using phenylsulfonylmethyl chloride under basic conditions).
  • Step 3 : Nitration at the para-position of the phenyl ring using HNO₃/H₂SO₄, ensuring regioselectivity .
  • Step 4 : Final assembly via Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the trifluoromethylpyridine moiety.
    Critical Note : Boc protection/deprotection (tert-butyloxycarbonyl) is often employed to stabilize reactive intermediates .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm) and confirms substituent positions. ¹⁹F NMR detects the trifluoromethyl group (δ -60 to -70 ppm) .
  • Mass Spectrometry (LCMS/HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching calculated m/z) and detects fragmentation patterns for functional groups like nitro (-NO₂) .
  • X-ray Crystallography : Resolves ambiguity in stereochemistry or regiochemistry, particularly for the pyrazole-pyridine linkage .

Basic: What preliminary biological assays are relevant for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or phosphatases (e.g., using fluorescence polarization or ADP-Glo™ kits) due to the trifluoromethylpyridine motif’s role in ATP-binding pocket interactions .
  • Antimicrobial Screening : Evaluate MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria, leveraging structural parallels to triazole-based antibiotics .

Advanced: How to design structure-activity relationship (SAR) studies for substituent optimization?

Methodological Answer:

  • Variation of Substituents : Synthesize analogs with modified groups (e.g., replacing nitro with cyano or methylsulfonyl) to assess impact on potency .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding with the phenylsulfonyl group) .
  • In Vivo/In Vitro Correlation : Compare metabolic stability (e.g., liver microsomal assays) with substituent lipophilicity (ClogP calculations) .

Advanced: How to address synthetic challenges like nitro group instability?

Methodological Answer:

  • Controlled Reaction Conditions : Use low temperatures (-10°C to 0°C) during nitration to prevent over-oxidation or decomposition .
  • Alternative Protecting Groups : Replace nitro with stable isosteres (e.g., trifluoromethoxy) during intermediate steps, then convert to nitro post-assembly .

Advanced: What computational strategies predict target binding modes?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Model interactions between the trifluoromethylpyridine core and kinase active sites (e.g., hydrophobic pockets accommodating CF₃) .
  • MD Simulations (GROMACS) : Assess stability of the phenylsulfonyl group in solvated environments over 100 ns trajectories .

Advanced: How to resolve low solubility due to the trifluoromethyl group?

Methodological Answer:

  • Salt Formation : Convert to hydrochloride or mesylate salts to enhance aqueous solubility .
  • Co-crystallization : Use co-solvents (e.g., PEG 400) or cyclodextrins to improve bioavailability .

Advanced: How to ensure regioselectivity in pyrazole ring formation?

Methodological Answer:

  • Microwave-Assisted Synthesis : Accelerate cyclization (e.g., 150°C, 20 min) to favor kinetic control and reduce side products .
  • Catalytic Systems : Employ CuI/1,10-phenanthroline to direct coupling at the pyridine C2 position .

Advanced: What intermediates are critical for modular synthesis?

Methodological Answer:

  • Boc-Protected Pyrazoles : Enable selective functionalization (e.g., tert-butyl 3-bromo-1H-pyrazole-1-carboxylate) .
  • Phenylsulfonylmethyl Synthons : Use 3-((phenylsulfonyl)methyl)-4-nitrobenzaldehyde for late-stage diversification .

Advanced: How to analyze metabolic stability in preclinical studies?

Methodological Answer:

  • LC-MS/MS Metabolite Identification : Incubate with liver microsomes (human/rat) and track degradation products (e.g., hydroxylation at the pyridine ring) .
  • CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

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